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Compound of Interest

Compound Name: (R)-3-Quinuclidinol hydrochloride

Cat. No.: B1317448 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of (R)-3-Quinuclidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-

Quinuclidinol, a vital chiral building block in the synthesis of numerous pharmaceuticals. The

unique stereochemistry and functional groups of this bicyclic amine make it a valuable synthon,

and thorough characterization using spectroscopic methods is essential for quality control and

structural verification. This document outlines characteristic spectral data and provides detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of organic

compounds.[1][2] The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR

spectral data for 3-Quinuclidinol. It is important to note that minor variations in chemical shifts

can arise depending on the solvent and sample concentration.[3]

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and

relative number of protons in the molecule.[4]
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Assignment Chemical Shift (δ) ppm Multiplicity

H-3 ~3.79 m

H-2, H-4 (axial) ~3.09 m

H-2, H-4 (equat.) ~2.57-2.89 m

H-5, H-7 (axial) ~1.95 m

H-5, H-7 (equat.) ~1.35-1.46 m

H-6 (endo) ~1.78 m

H-6 (exo) ~1.67 m

OH ~4.5 br s

Data compiled from multiple

sources for the 3-Quinuclidinol

structure. Specific shifts for the

(R)-(-) enantiomer are

consistent with these ranges.

[3][5]

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments within the

molecule.[4]

Assignment Chemical Shift (δ) ppm

C-3 68.5

C-2, C-4 47.5

C-5, C-7 25.8

C-6 20.5

Data for 3-Quinuclidinol.[3][6]
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Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of (R)-3-Quinuclidinol is as follows:[3][4]

Sample Preparation: Weigh approximately 5-10 mg of (R)-3-Quinuclidinol and dissolve it in

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry

NMR tube.[3][4]

Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz

or higher).[3]

Acquisition: The instrument's magnetic field is optimized through shimming.[3] For ¹H NMR,

a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is

typically employed to simplify the spectrum, and a greater number of scans are usually

required due to the low natural abundance of the ¹³C isotope.[3]

Data Processing: The acquired Free Induction Decay (FID) is Fourier-transformed. The

resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to

an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[1][3]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which induces molecular vibrations.[7][8]

IR Spectral Data
The key functional groups in (R)-3-Quinuclidinol, the hydroxyl group (-OH) and the tertiary

amine, give rise to characteristic absorption bands.
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Wavenumber (cm⁻¹) Assignment Intensity

~3300-3100 O-H stretch (alcohol) Strong, Broad

~2950-2850 C-H stretch (alkane) Strong

~1105 C-O stretch (sec-alcohol) Strong

~1050 C-N stretch (tert-amine) Medium

Data is characteristic for

secondary alcohols and

tertiary amines and consistent

with the spectrum available

from NIST.[9]

Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR Method): As (R)-3-Quinuclidinol is a solid, the Attenuated Total

Reflectance (ATR) technique is highly suitable.[3] A small amount of the solid powder is

placed directly onto the ATR crystal.[3][10] A pressure arm is applied to ensure firm contact.

[3]

Background Spectrum: An initial spectrum of the empty ATR crystal is recorded as a

background.

Sample Spectrum: The sample spectrum is then acquired.

Data Processing: The instrument's software automatically subtracts the background from the

sample spectrum to generate the final transmittance or absorbance spectrum.[3] Baseline

correction may be applied if necessary.[3]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules, providing information about the molecular weight and elemental

composition.[11][12]

Mass Spectrometry Data
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Molecular Formula: C₇H₁₃NO[13][14]

Molecular Weight: 127.18 g/mol [13][14]

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Key Fragments (EI):

m/z 127: Molecular ion (M⁺)[15]

m/z 96: Base peak, likely corresponding to the loss of CH₂OH ([M-31]⁺)

m/z 82: Loss of C₂H₅O or C₃H₇

Key Fragments (ESI):

m/z 128: Protonated molecule ([M+H]⁺)

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., in the range of 10-100

µg/mL) using a volatile solvent compatible with the ionization source, such as methanol,

acetonitrile, or water.[16] Ensure the sample is fully dissolved; filter if any solid particles are

present to prevent instrument blockage.[16]

Instrumentation: The solution is introduced into the mass spectrometer (e.g., via direct

infusion or coupled with a chromatography system like GC or LC).[17]

Ionization: The sample is ionized using an appropriate method. Electron Ionization (EI)

involves bombarding the sample with high-energy electrons, often causing significant

fragmentation.[12] Electrospray Ionization (ESI) is a softer technique that typically produces

the protonated molecule ([M+H]⁺) with less fragmentation.[16]

Analysis and Detection: The generated ions are separated by a mass analyzer based on

their m/z ratio and are subsequently detected.[11]

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound like (R)-3-Quinuclidinol using multiple spectroscopic techniques.
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Caption: A logical workflow for the structural analysis of (R)-3-Quinuclidinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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